molecular formula C23H23N5O2 B2521197 6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415582-96-4

6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2521197
CAS No.: 2415582-96-4
M. Wt: 401.47
InChI Key: KARIDQVLWVAWDH-UHFFFAOYSA-N
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Description

6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a pyridine ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

the principles of parallel synthesis and solution-phase approaches are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile apart is its combination of a pyrrolidine ring, a pyridine ring, and a carbonitrile group. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

6-[5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c24-9-16-6-7-21(25-10-16)26-11-18-13-27(14-19(18)12-26)23(30)17-8-22(29)28(15-17)20-4-2-1-3-5-20/h1-7,10,17-19H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARIDQVLWVAWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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